molecular formula C13H13N3O3 B5130139 N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5130139
M. Wt: 259.26 g/mol
InChI Key: PKIJIRUBOLKCLC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, a pyrazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole. This intermediate is then subjected to further reactions to introduce the pyrazole ring and the carboxamide group.

    Formation of 1,3-benzodioxole: Catechol reacts with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Pyrazole Ring: The benzodioxole intermediate undergoes a cyclization reaction with hydrazine and an appropriate diketone to form the pyrazole ring.

    Formation of the Carboxamide Group: The final step involves the reaction of the pyrazole intermediate with methyl isocyanate to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the pyrazole ring can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: Shares the benzodioxole moiety but lacks the pyrazole ring and carboxamide group.

    N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine: Similar structure with an ethyl group instead of a methyl group.

    N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine: Contains two benzodioxole moieties and an imidazole ring.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the benzodioxole and pyrazole moieties, which contribute to its distinct chemical reactivity and biological activity. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-16(13(17)10-4-5-14-15-10)7-9-2-3-11-12(6-9)19-8-18-11/h2-6H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIJIRUBOLKCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCO2)C(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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